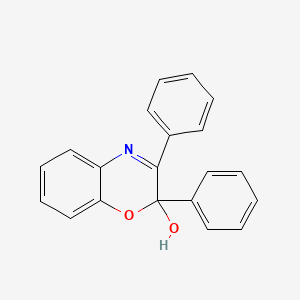

2,3-Diphenyl-2H-1,4-benzoxazin-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

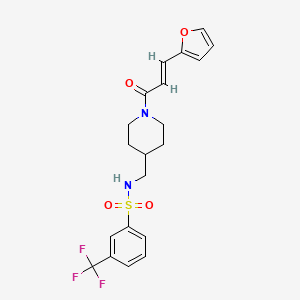

2,3-Diphenyl-2H-1,4-benzoxazin-2-ol is a stable hemiacetal that was isolated as the main product from the reaction of benzil and o-aminophenol in THF . The structure of the product is confirmed by elemental analysis, common spectroscopic methods, and X-ray crystallographic analysis .

Synthesis Analysis

The synthesis of 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol involves the condensation of α-diketones and primary amines . This is an interesting synthetic subject, especially in coordination chemistry, since the resulting products, α-diSchiff-bases, are potentially bidentate ligands providing various options to modify electronic and steric effect and coordination properties of nitrogen atoms .Molecular Structure Analysis

The molecular structure of 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol has been confirmed by elemental analysis, common spectroscopic methods, and X-ray crystallographic analysis . It is a stable hemiacetal hydrogen bonded to THF in equimolar ratio .Chemical Reactions Analysis

The reaction of 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol with copper (II) nitrate in acetonitrile led to oxidative decomposition and formation of tetrakis (μ-benzoato-κ 2 O:O)bis (2-phenyl-1,3-benzoxazole-κN)dicopper (II) as the final product . The complex has been structurally characterized by X-ray crystallography .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Synthesis Process : The stable hemiacetal 2,3-diphenyl-2H-1,4-benzoxazin-2-ol was synthesized from benzil and o-aminophenol in THF, confirmed by spectroscopic methods and X-ray crystallography (Marjani, Asgarian, & Mousavi, 2007).

- Structural Characterization in Copper(II) Reactions : In reactions with copper(II) nitrate, 2,3-diphenyl-2H-1,4-benzoxazin-2-ol underwent oxidative decomposition, leading to the formation of a complex structurally characterized by X-ray crystallography (Marjani, Asgarian, & Mousavi, 2008).

Biological and Pharmaceutical Applications

- Neuroprotective Agents : Derivatives of 1,4-benzoxazine, such as 2-alkylamino-substituted ones, showed potential as neuroprotective agents. They demonstrated the ability to inhibit oxidative stress-mediated neuronal degeneration in vitro and in animal models (Blattes et al., 2005).

- Herbicide Development : The benzoxazine derivatives, including variants of 2,3-diphenyl-2H-1,4-benzoxazin-2-ol, have been explored for their potential as herbicides, demonstrating strong peroxidizing herbicidal activity on various plant species (Sumida et al., 1995).

Chemical Properties and Reactions

- Intramolecular Reactions : Studies on the formation of 2H-1,4-benzoxazine derivatives involved exploring the mechanism of formation and the use of tagged atoms for analysis (Gromachevskaya et al., 1988).

- Thermoset Synthesis : The aromatic diamine-based benzoxazines, including derivatives of 2,3-diphenyl-2H-1,4-benzoxazin-2-ol, were synthesized and their properties as high-performance thermosets were studied, highlighting their thermal stability and versatility (Lin et al., 2008).

Ecological and Agronomic Research

- Allelochemical Studies : The 1,4-benzoxazin-3(4H)-ones, including 2,3-diphenyl derivatives, have been studied for their allelochemical properties, demonstrating potential agronomic utility due to their phytotoxic, antimicrobial, and insecticidal properties (Macias et al., 2006).

Safety And Hazards

Propriétés

IUPAC Name |

2,3-diphenyl-1,4-benzoxazin-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO2/c22-20(16-11-5-2-6-12-16)19(15-9-3-1-4-10-15)21-17-13-7-8-14-18(17)23-20/h1-14,22H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMSNWKDTDMZQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3OC2(C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Diphenyl-2H-1,4-benzoxazin-2-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((3-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2570652.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2570654.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2570655.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2570658.png)

![[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2570661.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide](/img/structure/B2570669.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2570675.png)